molecular formula C14H26O B8509165 Cyclotridecanecarbaldehyde CAS No. 88015-46-7

Cyclotridecanecarbaldehyde

Cat. No. B8509165
CAS RN: 88015-46-7
M. Wt: 210.36 g/mol
InChI Key: YPIVEQUKRJQETE-UHFFFAOYSA-N
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Description

Cyclotridecanecarbaldehyde is a useful research compound. Its molecular formula is C14H26O and its molecular weight is 210.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclotridecanecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclotridecanecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88015-46-7

Product Name

Cyclotridecanecarbaldehyde

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

cyclotridecanecarbaldehyde

InChI

InChI=1S/C14H26O/c15-13-14-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2

InChI Key

YPIVEQUKRJQETE-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(CCCCC1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 3 g of zinc dust, 50 ml of anhydrous tetrahydrofuran and 2.66 g of dibromomethane, was added dropwise a solution of 2.13 g of anhydrous titanium tetrachloride in 5 ml of dichloromethane. After 15 minutes, to the resulting solution was added dropwise a solution of 2 g of cyclotridecanone in 8 ml of anhydrous tetrahydrofuran. The mixture was allowed to react at room temperature for 12 hours. The reaction mixture was diluted with 50 ml of pentane, admixed with 100 ml of 1-M hydrochloric acid, and intermixed by shaking. The organic layer was washed successively with water, dilute aqueous sodium hydrogencarbonate solution, and saturated aqueous sodium chloride solution, then dried, and concentrated to yield methylenecyclotridecane. To a solution of this substance in 40 ml of anhydrous dichloromethane, after having been cooled to -15° C., was added dropwise with stirring a solution of 2.64 g of m-chloroperbenzoic acid in 40 ml of anhydrous dichloromethane. After 3 hours of reaction, the organic layer was washed successively with 10-% sodium sulfite solution, 7-% sodium hydrogencarbonate solution, and saturated sodium chloride solution, then dried and concentrated under reduced pressure. The residue was purified by the silica gel chromatography [developed with a petroleum ether-ethyl acetate (20:1) mixture] to yield 2.04 g (95% yield based on the ketone compound) of an epoxide. To a solution of the epoxide in anhydrous dichloromethane, after having been cooled to -18° C., was added dropwise a borontrifluoride-ether complex. After completion of the addition, water was added to the reaction mixture. The organic layer was separated, then concentrated, and purified by the silica gel chromatography to yield only cyclotridecanecarbaldehyde in a yield of 60-70%.
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2.64 g
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40 mL
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ketone
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epoxide
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epoxide
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40 mL
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